2-(Difluoromethoxy)-4-hydroxyquinoline
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Overview
Description
2-(Difluoromethoxy)-4-hydroxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-hydroxyquinoline typically involves the introduction of the difluoromethoxy group into the quinoline structure. One common method involves the reaction of 4-hydroxyquinoline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-4-hydroxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-hydroxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4-hydroxyquinoline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Hydroxyquinoline: Lacks the difluoromethoxy group but shares the quinoline core structure.
2-(Difluoromethoxy)aniline: Contains the difluoromethoxy group but has an aniline core instead of quinoline.
Uniqueness
2-(Difluoromethoxy)-4-hydroxyquinoline is unique due to the presence of both the difluoromethoxy and hydroxy groups on the quinoline ring. This combination enhances its chemical stability and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H7F2NO2 |
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Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-8(14)6-3-1-2-4-7(6)13-9/h1-5,10H,(H,13,14) |
InChI Key |
LCYWEIVCHFMRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)OC(F)F |
Origin of Product |
United States |
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